1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a compound that belongs to the spirobifluorene family. Spirobifluorenes are known for their unique structural properties, which include a rigid, cross-shaped configuration due to the spiro linkage between two fluorene units. This structure imparts significant thermal stability and resistance to molecular aggregation, making spirobifluorenes valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one typically involves the bromination of 9,9’-Spirobi[fluoren]-2-yl-ethanone. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent thermal stability and electronic properties.
Material Science: Employed in the synthesis of conjugated microporous polymers for gas absorption and separation.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex spirobifluorene derivatives used in various applications.
Mechanism of Action
The mechanism of action of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily related to its ability to participate in various chemical reactions. The spiro linkage provides a rigid framework that enhances the compound’s stability and electronic properties. In organic electronics, it facilitates efficient charge transport and emission of light in OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A parent compound with similar structural properties but without the bromine and ethanone functionalities.
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine: Another derivative used in OLEDs and OPVs.
Uniqueness
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C27H17BrO |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-bromo-1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H17BrO/c28-16-26(29)17-13-14-21-20-9-3-6-12-24(20)27(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)27/h1-15H,16H2 |
InChI Key |
HZZWVYJPYJWILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.